Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound characterized by its imidazo and pyrazine moieties. It possesses the molecular formula and a molecular weight of approximately . This compound is classified under the category of brominated imidazo[1,5-a]pyrazines, which are of significant interest in medicinal chemistry due to their potential therapeutic applications.
The synthesis of ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate typically involves a multi-step process. A common method includes the cyclization of appropriate precursors, such as 2-bromo-3-nitropyrazine and ethyl glycinate, in the presence of a base. This reaction is followed by reduction and cyclization to form the desired product.
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate features a bromine atom at the 1-position of the imidazo ring and an ethyl ester group at the carboxylate position. The structural representation can be summarized as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). For instance, NMR data may reveal distinct chemical shifts corresponding to various protons in the molecule.
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific biological targets. It may act as an enzyme inhibitor or modulator within various biochemical pathways. The precise molecular targets depend on the context of its application, such as in studies related to cancer biology or antimicrobial activity.
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate typically appears as a light-colored solid with specific melting points that can vary based on purity.
Key chemical properties include:
Relevant data from spectral analysis (e.g., NMR, IR) can provide insights into functional groups present and confirm structural integrity.
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate has several applications in scientific research:
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate is systematically named according to IUPAC conventions for fused bicyclic heterocycles. The parent scaffold is imidazo[1,5-a]pyrazine, where imidazole is fused to pyrazine at bonds 1 and 5. The substituents are specified with locants: bromo at position 1 and an ethyl ester at position 3. The numbering prioritizes the pyrazine nitrogen (N1) as the principal heteroatom, with bromine attached to the imidazole ring’s N1 position. This nomenclature distinguishes it from isomeric frameworks like imidazo[1,2-a]pyrazine or pyridine-derived analogs [1] [2].
The molecular formula C₉H₈BrN₃O₂ is confirmed across multiple commercial and scientific sources [1] [2] [9]. Key mass data include:
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₈BrN₃O₂ |
Canonical SMILES | O=C(C1=NC(Br)=C2C=NC=CN21)OCC |
InChI Key | AHUWOOAHQFAMAP-UHFFFAOYSA-N |
Monoisotopic Mass | 268.98 Da (⁸¹Br isotope) |
While X-ray crystallography data is absent in the surveyed sources, computational modeling (e.g., density functional theory) provides insights into the molecule’s geometry. Key features include:
Bromo substitution at the imidazo[1,5-a]pyrazine scaffold’s position 1 confers distinct electronic and steric properties compared to other isomers:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9